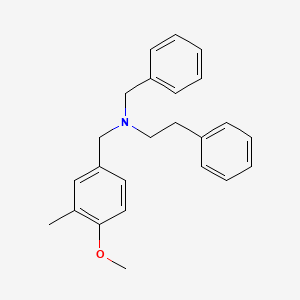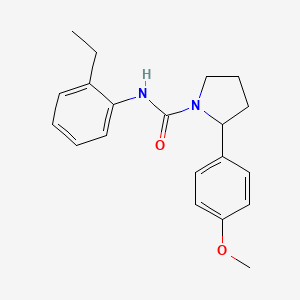
N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine, also known as BMMA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzylamines and has a molecular weight of 329.48 g/mol. In
作用机制
N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine inhibits VMAT2 by irreversibly binding to the transporter protein. This leads to a decrease in the uptake of monoamines into synaptic vesicles, resulting in a decrease in the release of monoamines into the synaptic cleft. The inhibition of VMAT2 by N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine has been shown to be selective, with little effect on other transporters such as the dopamine transporter and the serotonin transporter.
Biochemical and Physiological Effects:
The inhibition of VMAT2 by N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine has been shown to have various biochemical and physiological effects. Studies have shown that N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine can decrease the release of dopamine, serotonin, and norepinephrine in the brain, leading to a decrease in locomotor activity and an increase in anxiety-like behavior. N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine has also been shown to decrease the rewarding effects of drugs of abuse such as cocaine and amphetamine.
实验室实验的优点和局限性
One of the main advantages of using N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine in lab experiments is its selectivity for VMAT2. This allows researchers to study the role of monoamines in various neurological disorders without affecting other transporters. However, one of the limitations of using N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine is its irreversibility. Once N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine binds to VMAT2, it cannot be removed, making it difficult to study the reversibility of VMAT2 inhibition.
未来方向
There are several future directions for the study of N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine. One direction is the development of more selective VMAT2 inhibitors that can be used to study the role of monoamines in various neurological disorders. Another direction is the study of the long-term effects of VMAT2 inhibition on the brain and behavior. Finally, the development of new methods for the synthesis of N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine and other benzylamines will allow for more efficient and cost-effective production of these compounds for scientific research.
合成方法
The synthesis of N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine involves the reaction of 4-methoxy-3-methylbenzaldehyde with benzylamine and phenylethylamine in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine. The purity of the synthesized compound can be improved by recrystallization and column chromatography.
科学研究应用
N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine has been widely studied for its potential applications in scientific research. One of the most significant applications of N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine is in the field of neuroscience. N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine is a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamines such as dopamine, serotonin, and norepinephrine into synaptic vesicles. The inhibition of VMAT2 by N-benzyl-N-(4-methoxy-3-methylbenzyl)-2-phenylethanamine leads to a decrease in the release of monoamines, which can be used to study the role of monoamines in various neurological disorders such as Parkinson's disease and schizophrenia.
属性
IUPAC Name |
N-benzyl-N-[(4-methoxy-3-methylphenyl)methyl]-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO/c1-20-17-23(13-14-24(20)26-2)19-25(18-22-11-7-4-8-12-22)16-15-21-9-5-3-6-10-21/h3-14,17H,15-16,18-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPNJVLQNMEEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN(CCC2=CC=CC=C2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B6039243.png)
![5-(2,4-dichlorophenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B6039245.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B6039249.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B6039256.png)
![6-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)amino]-4(3H)-pyrimidinone](/img/structure/B6039264.png)

![5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6039272.png)

![ethyl 4-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}-1-piperazinecarboxylate trifluoroacetate](/img/structure/B6039287.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B6039301.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B6039312.png)
![3-(2,6-dichlorophenyl)-N-[3-(diethylamino)propyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B6039315.png)
![N-[2-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-(4-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B6039324.png)
![2,2'-[(2-hydroxy-5-methyl-1,3-phenylene)bis(methylenethio)]diacetic acid](/img/structure/B6039334.png)